
8-Chloronaphthalen-1-ol
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Description
8-Chloronaphthalen-1-ol is a chlorinated derivative of naphthalen-1-ol, featuring a hydroxyl (-OH) group at position 1 and a chlorine atom at position 8 on the naphthalene ring. Its molecular formula is C₁₀H₇ClO, with a molecular weight of 178.62 g/mol (inferred from its positional isomer, 4-Chloronaphthalen-1-ol ). The compound’s reactivity and physical properties are influenced by the electron-withdrawing chlorine substituent, which enhances the acidity of the hydroxyl group compared to unsubstituted naphthols.
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 8-Chloronaphthalen-1-ol and related compounds, based on evidence from diverse sources:
Functional Group Variations
- Hydroxyl vs. Sulfonic Acid/Carboxylic Acid: The sulfonic acid derivative (C₁₀H₇ClO₃S) exhibits significantly stronger acidity (pKa ~ -2 to 2) compared to this compound (pKa ~8–10), making it suitable for applications requiring water solubility and ionic interactions, such as surfactants . 8-Chloronaphthalene-1-carboxylic acid (C₁₁H₇ClO₂, MW 206.63) can participate in hydrogen bonding and salt formation, unlike the phenolic -OH group.
Aldehyde vs. Hydroxyl :
Halogen Substituent Effects
- Chlorine vs. Bromine: 8-Bromonaphthalen-1-ol (MW 222.90) has a higher molecular weight and lipophilicity (LogP ~3.5) than its chlorine analog, influencing its bioavailability and environmental persistence .
Positional Isomerism
- 8-Cl vs. 4-Cl in Naphthalen-1-ol :
Substituent Effects on Physical Properties
- Methyl vs. Hydroxyl :
- Methoxy Group :
- The methoxy group in 8-Methoxy-3-methylnaphthalen-1-ol (C₁₂H₁₂O₂) donates electrons via resonance, reducing the hydroxyl group’s acidity compared to this compound .
Properties
CAS No. |
65253-31-8 |
---|---|
Molecular Formula |
C10H7ClO |
Molecular Weight |
178.61 g/mol |
IUPAC Name |
8-chloronaphthalen-1-ol |
InChI |
InChI=1S/C10H7ClO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H |
InChI Key |
QVKBELCKHUHPRW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)Cl |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)Cl |
Key on ui other cas no. |
65253-31-8 |
Origin of Product |
United States |
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